
Docosane, 9-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosane, 9-butyl-: is a hydrocarbon compound with the molecular formula C26H54 . It is a member of the alkane family, specifically a long-chain alkane with a butyl group attached to the ninth carbon atom of the docosane chain. This compound is known for its high molecular weight and is often used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 9-butyl- typically involves the alkylation of docosane with butyl halides under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of Docosane, 9-butyl- can be achieved through large-scale alkylation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions: Docosane, 9-butyl- undergoes various chemical reactions, including:
Reduction: This reaction typically involves the addition of hydrogen to reduce double or triple bonds.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) as catalysts.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
Docosane, 9-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alkanes and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mecanismo De Acción
The mechanism of action of Docosane, 9-butyl- primarily involves its interaction with other molecules through van der Waals forces. Its long hydrocarbon chain allows it to interact with lipid bilayers and other hydrophobic environments, making it useful in various applications. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Docosane: A straight-chain alkane with the molecular formula C22H46.
Nonacosane: A long-chain alkane with the molecular formula C29H60.
Tetracosane: A long-chain alkane with the molecular formula C24H50.
Uniqueness: Docosane, 9-butyl- is unique due to the presence of the butyl group attached to the ninth carbon atom, which imparts distinct physical and chemical properties compared to other long-chain alkanes. This structural modification can influence its melting point, boiling point, and solubility, making it suitable for specific applications where other alkanes may not be as effective .
Propiedades
Número CAS |
55282-14-9 |
|---|---|
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
9-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-15-16-17-18-20-22-25-26(23-9-6-3)24-21-19-13-11-8-5-2/h26H,4-25H2,1-3H3 |
Clave InChI |
OIHDCDZZRDGEIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
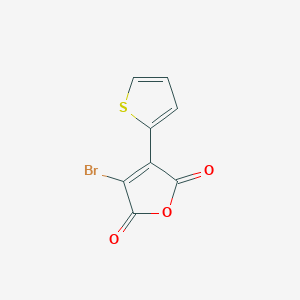
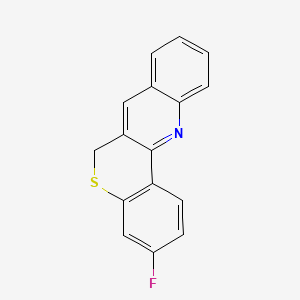
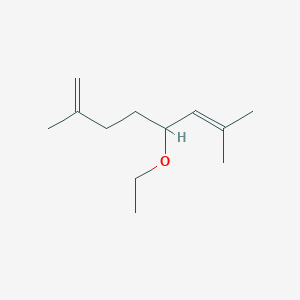
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
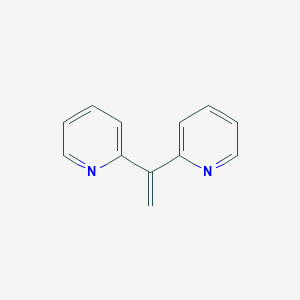
![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
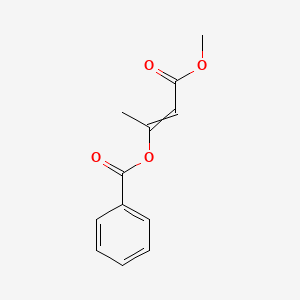

![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
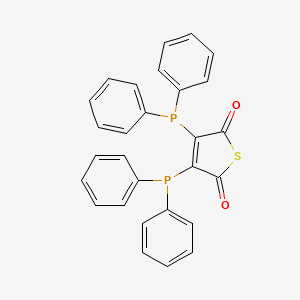
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)

